molecular formula C18H18ClNO4S B3018316 2-(2-Chlorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1705414-48-7

2-(2-Chlorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B3018316
CAS No.: 1705414-48-7
M. Wt: 379.86
InChI Key: YDFPQJHEIAYLMH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone is a complex organic compound that features a chlorophenyl group, a methoxyphenylsulfonyl group, and an azetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride.

    Attachment of the Methoxyphenylsulfonyl Group: This can be done through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-Chlorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propanone
  • **2-(2-Chlorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)butanone

Uniqueness

The uniqueness of 2-(2-Chlorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c1-24-14-6-8-15(9-7-14)25(22,23)16-11-20(12-16)18(21)10-13-4-2-3-5-17(13)19/h2-9,16H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFPQJHEIAYLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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